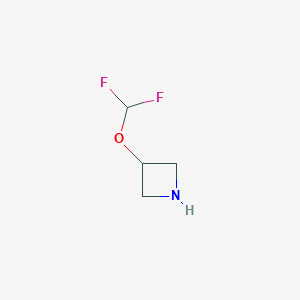

3-(Difluoromethoxy)azetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(difluoromethoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2NO/c5-4(6)8-3-1-7-2-3/h3-4,7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRBMDELQCZMFKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403993-56-5 | |

| Record name | 3-(difluoromethoxy)azetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 3-(Difluoromethoxy)azetidine from 3-hydroxyazetidine

An In-Depth Technical Guide to the Synthesis of 3-(Difluoromethoxy)azetidine from 3-Hydroxyazetidine

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine-containing motifs is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's physicochemical and pharmacokinetic properties. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention as a bioisosteric replacement for hydroxyl or thiol groups, offering a unique combination of increased lipophilicity and hydrogen bond donating capability.[1][2] When combined with the azetidine scaffold—a strained, sp³-rich four-membered ring known to enhance metabolic stability and aqueous solubility—the resulting this compound emerges as a highly valuable building block for drug discovery.[3][4] This guide provides a comprehensive technical overview of a robust and field-proven methodology for the synthesis of this compound, commencing from 3-hydroxyazetidine. We will delve into the mechanistic rationale, provide a detailed step-by-step protocol, and discuss critical aspects of process control and characterization.

Introduction: The Rationale for Difluoromethoxylation of Azetidine

The azetidine ring is no longer a synthetic curiosity but a privileged scaffold in approved pharmaceuticals, valued for the conformational rigidity and unique exit vectors it provides.[3][5] The challenge, and opportunity, lies in its functionalization. The introduction of a difluoromethoxy group at the 3-position offers several distinct advantages for drug development professionals:

-

Metabolic Stability: The C-F bond is exceptionally strong, making the -OCF₂H group resistant to oxidative metabolism, a common liability for traditional methoxy or hydroxyl groups.

-

Modulated Lipophilicity: Fluorination generally increases lipophilicity, which can enhance membrane permeability and improve oral absorption.[6]

-

Hydrogen Bonding Capacity: Unlike the trifluoromethoxy group, the acidic proton of the difluoromethoxy moiety can act as a hydrogen bond donor, enabling it to mimic the interactions of hydroxyl or amine groups with biological targets.[1][7]

-

Conformational Control: The bulky and electron-withdrawing nature of the -OCF₂H group can influence the puckering of the azetidine ring, pre-organizing substituents for optimal target binding.

Synthesizing this valuable motif, however, is not trivial. The direct difluoromethoxylation of alcohols is historically more challenging than that of phenols due to the lower acidity of the hydroxyl proton and the propensity for side reactions under harsh basic conditions.[8] This guide focuses on a modern approach that circumvents these issues by utilizing a difluorocarbene precursor under mild conditions.

Synthetic Strategy: A Three-Stage Workflow

The synthesis of the target compound from 3-hydroxyazetidine is most effectively achieved through a three-stage process. This strategy ensures high yields and purity by protecting the reactive secondary amine, executing the critical C-O bond formation, and finally, deprotecting the nitrogen to yield the desired free base or its salt.

Caption: Overall synthetic workflow for this compound.

Mechanistic Insights: The Difluorocarbene Pathway

The core of this synthesis is the O-H insertion reaction with difluorocarbene (:CF₂). Traditional methods using reagents like chlorodifluoromethane (Freon-22) require strong bases and are often low-yielding for alcohols. A superior method employs (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) as a difluorocarbene precursor, which can be activated under mild, weakly basic conditions.[8][9]

The mechanism proceeds as follows:

-

Activation & Carbene Generation: A fluoride source (e.g., from KF) or a weak base activates the TMSCF₂Br, leading to the elimination of trimethylsilyl bromide (TMSBr) and the formation of the highly reactive difluorocarbene intermediate.

-

O-H Insertion: The electrophilic difluorocarbene readily interacts with the lone pair of electrons on the oxygen atom of the N-Boc-3-hydroxyazetidine. This is followed by a proton transfer to form the stable difluoromethoxy C-O bond.

This pathway is advantageous because it avoids the need to generate a highly basic alkoxide, thereby minimizing base-induced elimination or other side reactions common with strained ring systems.[8][10]

Caption: Mechanism of difluorocarbene insertion into an alcohol.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for trained professional chemists in a controlled laboratory setting. All appropriate safety precautions, including the use of personal protective equipment (PPE) and a chemical fume hood, must be employed.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Notes |

| 3-Hydroxyazetidine HCl | C₃H₈ClNO | 109.55 | 18621-18-6 | Starting material, often supplied as hydrochloride salt. |

| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | 24424-99-5 | Boc protecting group source. |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 | Base for N-protection. |

| (Bromodifluoromethyl)trimethylsilane | C₄H₉BrF₂Si | 203.10 | 85117-92-0 | Difluorocarbene precursor.[9] |

| Potassium Acetate (KOAc) | CH₃CO₂K | 98.14 | 127-08-2 | Mild base/activator for Stage 2. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Solvent. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Solvent. |

| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | 114.02 | 76-05-1 | Deprotection reagent. |

Step-by-Step Procedure

Stage 1: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate

-

To a round-bottom flask, add 3-hydroxyazetidine hydrochloride (1.0 eq.).

-

Suspend the solid in Dichloromethane (DCM, approx. 0.5 M).

-

Cool the mixture to 0 °C using an ice bath.

-

Add triethylamine (TEA, 2.5 eq.) dropwise to the suspension to neutralize the hydrochloride salt and act as a base.

-

In a separate container, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in DCM.

-

Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can often be used directly in the next step or purified by column chromatography.[11]

Stage 2: Synthesis of tert-butyl this compound-1-carboxylate

-

To a flame-dried, argon-purged round-bottom flask, add N-Boc-3-hydroxyazetidine (1.0 eq.) and potassium acetate (KOAc, 3.0 eq.).

-

Add anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M).

-

Add (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br, 2.0 eq.) via syringe.[8]

-

Heat the reaction mixture to 70-80 °C and stir for 18-24 hours.

-

Monitor the reaction for the consumption of starting material by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic mixture sequentially with water (3x) and brine (1x) to remove DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the product.

Stage 3: Synthesis of this compound (Deprotection)

-

Dissolve the purified N-Boc-3-(difluoromethoxy)azetidine (1.0 eq.) in DCM (approx. 0.2 M).

-

Cool the solution to 0 °C.

-

Add Trifluoroacetic acid (TFA, 10 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

The resulting residue is the TFA salt of the product. To obtain the free base, dissolve the residue in water, basify to pH >10 with 1M NaOH, and extract with DCM or another suitable organic solvent. Dry the combined organic extracts and concentrate to yield this compound. Alternatively, for easier handling, the product can be isolated as a hydrochloride salt by dissolving the free base in ether and adding a solution of HCl in ether.

Analytical Characterization

Thorough characterization is essential to confirm the structure and purity of the final product.

| Analysis Technique | Expected Results for this compound |

| ¹H NMR | Azetidine ring protons (multiplets), NH proton (broad singlet, may exchange with D₂O), and a characteristic triplet for the -OCH F₂ proton with a large J-coupling constant (~75 Hz) due to coupling with the two fluorine atoms. |

| ¹⁹F NMR | A doublet corresponding to the two equivalent fluorine atoms of the -O CF₂ H group, coupled to the adjacent proton. |

| ¹³C NMR | Signals for the azetidine carbons and a triplet for the -OC F₂H carbon due to C-F coupling. |

| Mass Spectrometry (MS) | Calculation of the exact mass and fragmentation pattern. For C₄H₇F₂NO, the expected monoisotopic mass is 123.0496 Da.[12] The [M+H]⁺ ion would be observed at m/z 124.0569. |

Conclusion and Outlook

This guide outlines a reliable and scalable synthetic route to this compound, a building block of high interest in contemporary drug discovery. By leveraging a modern difluorocarbene-based approach, the challenges associated with the direct O-difluoromethylation of alcohols are effectively overcome.[8][9] The three-stage process involving protection, difluoromethoxylation, and deprotection is robust and amenable to optimization. The resulting compound serves as a versatile platform for further elaboration, enabling researchers and drug development professionals to explore novel chemical space and design next-generation therapeutics with enhanced pharmacological profiles.[4][13]

References

-

Ni, C., & Hu, J. (2017). Efficient Difluoromethylation of Alcohols Using TMSCF₂Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions. Angewandte Chemie International Edition, 56(10), 2758-2762. [Link]

-

Ni, C., Zhu, L., & Hu, J. (2017). Efficient Difluoromethylation of Alcohols Using TMSCF2Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions. Angewandte Chemie, 129(10), 2802-2806. [Link]

-

Ni, C., & Hu, J. (2017). Efficient Difluoromethylation of Alcohols Using TMSCF 2 Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions. Request PDF. [Link]

-

Gillet, A., Tlili, A., & Billard, T. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(15), 8494-8551. [Link]

-

Krasavin, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1003. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

- Google Patents. (n.d.).

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024). RSC Medicinal Chemistry. [Link]

-

Stanković, S., et al. (2011). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. The Journal of Organic Chemistry, 76(7), 2157–2167. [Link]

-

Aggarwal, V. K., et al. (2021). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 143(33), 13246–13255. [Link]

-

Li, G., et al. (2022). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Molecules, 27(20), 7076. [Link]

-

O'Neill, G., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

-

Examples of biologically active drug leads containing azetidine. (n.d.). ResearchGate. [Link]

-

Zhang, C., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Pharmaceuticals, 15(12), 1546. [Link]

Sources

- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lifechemicals.com [lifechemicals.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sioc.cas.cn [sioc.cas.cn]

- 9. Efficient Difluoromethylation of Alcohols Using TMSCF2 Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 12. PubChemLite - this compound (C4H7F2NO) [pubchemlite.lcsb.uni.lu]

- 13. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of 3-(Difluoromethoxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and characterization of 3-(Difluoromethoxy)azetidine, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry. The unique properties conferred by the azetidine ring and the difluoromethoxy group, such as enhanced metabolic stability and modulated lipophilicity, make this molecule a valuable building block in the design of novel therapeutics. This document delves into the nuanced conformational landscape of the puckered azetidine ring and its impact on molecular interactions. Detailed synthetic protocols, analytical characterization data, and a discussion of its potential applications in drug discovery are presented to serve as a vital resource for researchers in the field.

Introduction: The Significance of Fluorinated Azetidines in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in modern drug discovery.[1] Their inherent ring strain and well-defined three-dimensional geometry offer a unique structural scaffold that can impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[2] The incorporation of fluorine, a bioisostere for hydrogen with distinct electronic properties, further enhances the therapeutic potential of these scaffolds. Specifically, the difluoromethoxy group (-OCHF₂) is known to improve metabolic stability, modulate pKa, and increase lipophilicity, thereby enhancing membrane permeability and oral bioavailability of drug candidates.[3]

This compound, therefore, represents a confluence of these advantageous structural features. Its strategic importance lies in its utility as a versatile building block for the synthesis of complex pharmaceutical agents targeting a wide range of diseases, including central nervous system disorders and inflammatory conditions.[4] This guide aims to provide a detailed technical understanding of its core chemical and stereochemical attributes.

Chemical Structure and Physicochemical Properties

The fundamental characteristics of this compound and its commonly used hydrochloride salt are summarized below.

| Property | This compound | This compound Hydrochloride |

| IUPAC Name | This compound | This compound hydrochloride |

| Molecular Formula | C₄H₇F₂NO | C₄H₈ClF₂NO |

| Molecular Weight | 123.10 g/mol | 159.56 g/mol |

| CAS Number | Not available | 1619991-11-5[1] |

Stereochemistry and Conformational Analysis

The stereochemistry of this compound is a critical determinant of its biological activity and interaction with target proteins. The core of its stereochemical complexity lies in the non-planar, puckered conformation of the azetidine ring and the presence of a substituent at the 3-position.

Chirality

The C3 carbon of this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers, (R)-3-(Difluoromethoxy)azetidine and (S)-3-(Difluoromethoxy)azetidine. The specific stereoisomer can significantly influence the pharmacological profile of a drug candidate. Therefore, enantioselective synthesis is often a crucial step in the development of azetidine-based therapeutics.

Ring Puckering and Conformational Isomers

To alleviate ring strain, the azetidine ring adopts a puckered conformation. This results in the substituents on the ring occupying either pseudo-axial or pseudo-equatorial positions. For a 3-substituted azetidine like this compound, the difluoromethoxy group can exist in two primary conformations:

-

Pseudo-equatorial: This conformation is generally favored for bulkier substituents to minimize steric interactions with the protons on the C2 and C4 atoms of the azetidine ring.

-

Pseudo-axial: This conformation is typically less stable due to increased steric hindrance.

The equilibrium between these two conformers is influenced by factors such as the nature of the substituent on the nitrogen atom and the solvent environment. Understanding this conformational preference is vital for predicting how the molecule will orient itself within a biological receptor's binding site.

Logical Flow of Conformational Analysis:

Caption: Conformational preference of the 3-(difluoromethoxy) group on the azetidine ring.

Synthesis of this compound

The synthesis of this compound typically proceeds through a multi-step sequence, starting from a readily available precursor such as N-Boc-3-hydroxyazetidine. The key transformation is the introduction of the difluoromethoxy group, followed by the deprotection of the nitrogen atom.

General Synthetic Strategy

A common and effective strategy involves a two-step process:

-

Difluoromethoxylation of a Protected 3-Hydroxyazetidine: The hydroxyl group of an N-protected 3-hydroxyazetidine, typically N-Boc-3-hydroxyazetidine, is converted to the difluoromethoxy group.

-

Deprotection: The protecting group on the azetidine nitrogen is removed to yield the final product, often as a hydrochloride salt for improved stability and handling.

Synthetic Workflow Diagram:

Caption: General synthetic route to this compound.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol provides a representative procedure for the synthesis, based on established methodologies for difluoromethoxylation and N-Boc deprotection.

Step 1: Synthesis of N-Boc-3-(difluoromethoxy)azetidine

-

Reaction Setup: To a solution of N-Boc-3-hydroxyazetidine (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous acetonitrile or DMF) in a reaction vessel, add a base (e.g., potassium carbonate or sodium hydride, 2-3 equivalents).

-

Difluoromethoxylation: Cool the mixture to 0 °C. Introduce a difluoromethoxylating agent, such as 2,2-difluoro-2-(fluorosulfonyl)acetic acid (PDFA) or sodium chlorodifluoroacetate, portion-wise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford N-Boc-3-(difluoromethoxy)azetidine.

Step 2: Synthesis of this compound Hydrochloride (N-Boc Deprotection)

-

Deprotection Reaction: Dissolve the purified N-Boc-3-(difluoromethoxy)azetidine (1 equivalent) in a suitable solvent, such as dichloromethane (DCM) or 1,4-dioxane.

-

Acidification: Add a solution of hydrochloric acid in an organic solvent (e.g., 4 M HCl in 1,4-dioxane or ethereal HCl) dropwise at 0 °C.

-

Product Formation: Stir the reaction mixture at room temperature for a few hours. The hydrochloride salt of the deprotected amine will typically precipitate out of the solution.

-

Isolation: Collect the solid product by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield this compound hydrochloride as a solid.[5][6][7]

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific experimental data for the title compound is not widely published in peer-reviewed literature, representative data for similar structures can be used for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the azetidine ring protons and the proton of the difluoromethoxy group. The azetidine protons will likely appear as multiplets in the upfield region, while the -OCHF₂ proton will be a triplet with a characteristic coupling to the two fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the azetidine ring and the difluoromethoxy group. The carbon of the -OCHF₂ group will appear as a triplet due to coupling with the fluorine atoms.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound hydrochloride, the expected molecular ion peak in the mass spectrum would correspond to the protonated free base [C₄H₇F₂NO + H]⁺.

Applications in Drug Discovery

The unique structural and physicochemical properties of this compound make it an attractive building block in the design of novel therapeutic agents. Its incorporation into drug candidates can lead to:

-

Enhanced Metabolic Stability: The difluoromethoxy group is resistant to oxidative metabolism, which can prolong the half-life of a drug in the body.[2]

-

Improved Pharmacokinetic Profile: The modulation of lipophilicity and basicity can lead to better absorption, distribution, metabolism, and excretion (ADME) properties.[3]

-

Increased Binding Affinity: The rigid azetidine scaffold can help to pre-organize the molecule in a conformation that is favorable for binding to its biological target.

While specific drugs containing the this compound moiety are not yet on the market, the broader class of fluorinated azetidines has seen significant application in the development of treatments for a variety of diseases.[8]

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a strained azetidine ring and a metabolically robust difluoromethoxy group offers a powerful tool for the design of next-generation therapeutics with improved pharmacological profiles. A thorough understanding of its chemical structure, stereochemistry, and synthetic accessibility, as outlined in this guide, is paramount for its effective utilization in the development of innovative medicines.

References

-

Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. (2017). National Institutes of Health. [Link]

-

This compound HCl. ChemBK. [Link]

- Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Not available.

-

Supporting Information. Wiley-VCH. [Link]

-

3-(difluoromethyl)azetidine hydrochloride (C4H7F2N). PubChem. [Link]

-

Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. (2025). ResearchGate. [Link]

-

Table (3-3): 1H NMR and 13C NMR spectral for 3. Studylib. [Link]

-

Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. (2009). PubMed. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central. [Link]

-

3-(Difluoromethyl)azetidine hydrochloride. MySkinRecipes. [Link]

-

Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. National Institutes of Health. [Link]

-

Deprotection of different N-Boc-compounds. ResearchGate. [Link]

-

Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

-

Azetidines of pharmacological interest. (2021). PubMed. [Link]

-

Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and.... ResearchGate. [Link]

-

N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]

-

A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

- 5 Combination of 1H and 13C NMR Spectroscopy. Not available.

-

The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. MDPI. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-

Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor. National Institutes of Health. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. studylib.net [studylib.net]

- 3. researchgate.net [researchgate.net]

- 4. 3-(Difluoromethyl)azetidine hydrochloride [myskinrecipes.com]

- 5. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. peptide.com [peptide.com]

- 8. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-(Difluoromethoxy)azetidine: A Technical Guide

Introduction

3-(Difluoromethoxy)azetidine is a saturated heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure combines a strained four-membered azetidine ring with a difluoromethoxy group. The azetidine motif is a valuable building block in the synthesis of novel therapeutic agents, offering a three-dimensional scaffold that can modulate physicochemical properties such as solubility and metabolic stability.[1][2] The difluoromethoxy group is often introduced to alter lipophilicity, pKa, and metabolic pathways, making it a key functional group in the design of modern pharmaceuticals.[3]

Accurate structural elucidation and purity assessment are paramount in the development of new chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for these purposes.[4][5] This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, based on established principles and data from analogous structures. The information presented herein is intended to assist researchers, scientists, and drug development professionals in the characterization of this and similar molecules.

Figure 1: Chemical structure of this compound.

Mass Spectrometry (MS) Analysis

Electrospray Ionization (ESI) is a soft ionization technique well-suited for the analysis of small polar molecules like this compound, as it typically produces intact protonated molecules ([M+H]⁺) with minimal fragmentation.[2][6][7]

Expected Molecular Ion

Based on the molecular formula C₄H₇F₂NO, the predicted monoisotopic mass is 123.0495 Da. In positive ion mode ESI-MS, the expected protonated molecular ion [M+H]⁺ would be observed at an m/z of 124.0573.

Predicted Fragmentation Pathways

While ESI is a soft ionization method, fragmentation can be induced in the collision cell of a tandem mass spectrometer (MS/MS). The fragmentation of this compound is anticipated to be influenced by the azetidine ring and the difluoromethoxy substituent.[8][9]

A plausible fragmentation pathway initiated by the protonated molecular ion could involve the cleavage of the C-O bond, leading to the loss of the difluoromethoxy group as a neutral species. Subsequent or alternative fragmentation could involve the opening of the strained azetidine ring.

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules.[5][10][11] The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the azetidine ring and the difluoromethoxy group. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.[12]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -NH | 1.5 - 3.0 | broad singlet | - |

| -OCHF₂ | 6.0 - 6.5 | triplet | JHF ≈ 50-60 Hz |

| -CH -O- | 4.0 - 4.5 | multiplet | |

| -CH ₂-N- | 3.0 - 3.8 | multiplet |

Table 1: Predicted ¹H NMR Data for this compound.

The proton of the difluoromethoxy group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms. The protons on the azetidine ring will likely exhibit complex splitting patterns due to coupling with each other.[13] The exact chemical shifts and coupling constants can be influenced by the solvent used.[3][14][15][16][17]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are significantly affected by the attached heteroatoms and fluorine atoms.[18]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| -C H₂-N- | 45 - 55 | singlet | - |

| -C H-O- | 70 - 80 | triplet | ²JCF ≈ 20-30 Hz |

| -OC HF₂ | 110 - 120 | triplet | ¹JCF ≈ 240-260 Hz |

Table 2: Predicted ¹³C NMR Data for this compound.

The carbon of the difluoromethoxy group will appear as a triplet with a large one-bond C-F coupling constant (¹JCF). The carbon atom of the azetidine ring attached to the oxygen will also show a smaller two-bond C-F coupling (²JCF).[19]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds, characterized by a wide range of chemical shifts.[20][21]

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -OCHF ₂ | -80 to -95 | doublet | JFH ≈ 50-60 Hz |

Table 3: Predicted ¹⁹F NMR Data for this compound.

The two equivalent fluorine atoms of the difluoromethoxy group are expected to appear as a doublet due to coupling with the adjacent proton.[22][23][24]

Experimental Protocols

Mass Spectrometry

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analysis: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Tandem MS (MS/MS): Select the protonated molecular ion ([M+H]⁺) as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). Acquire the product ion spectrum.[25]

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use standard parameters for pulse width, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling to obtain singlets for each unique carbon, unless C-F coupling information is desired. A larger number of scans will be required compared to ¹H NMR.

-

¹⁹F NMR Acquisition: Acquire the spectrum, typically with proton coupling to observe the multiplicity. No external standard is usually necessary as the spectrometer frequency can be referenced internally.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).[3][14][15][16][17]

Caption: General workflow for NMR spectroscopic analysis.

Conclusion

This technical guide provides a detailed prediction and interpretation of the mass spectrometry and NMR spectroscopic data for this compound. While direct experimental data is not yet widely available, the analysis presented, based on established principles and data from analogous structures, offers a robust framework for the characterization of this and related novel molecules. The provided protocols serve as a practical starting point for researchers in obtaining high-quality spectroscopic data.

References

-

A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (n.d.). National Center for Biotechnology Information. [Link]

-

Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. (2001). ACS Publications. [Link]

-

Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. (2018). Oxford Academic. [Link]

-

Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. (n.d.). Longdom Publishing. [Link]

-

NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx. (2024). Slideshare. [Link]

-

Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). LinkedIn. [Link]

-

Nuclear magnetic resonance spectroscopy. (2024). Wikipedia. [Link]

-

NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022). Microbe Notes. [Link]

-

Basic Concepts, Principles and Applications of NMR Spectroscopy. (n.d.). IJIRSET. [Link]

-

The NMR interpretations of some heterocyclic compounds which are... (n.d.). ResearchGate. [Link]

-

Notes on NMR Solvents. (n.d.). University of Wisconsin-Madison. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]

-

NMR Chemical Shifts of Common Solvents as Trace Impurities. (n.d.). Carl ROTH. [Link]

-

Electrospray ionization. (2024). Wikipedia. [Link]

-

NMR Chemical Shifts. (n.d.). The Journal of Organic Chemistry. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the... (2010). Organometallics. [Link]

-

Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. (2025). ResearchGate. [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. (2024). Wikipedia. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). ACS Publications. [Link]

-

How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics. [Link]

-

Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. (n.d.). The Royal Society of Chemistry. [Link]

-

Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. (n.d.). The Royal Society of Chemistry. [Link]

-

Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. (2024). MDPI. [Link]

-

NMR - Interpretation. (2023). Chemistry LibreTexts. [Link]

-

19Flourine NMR. (n.d.). University of Ottawa. [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. [Link]

-

Mass spectra of fluorocarbons. (n.d.). NIST. [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). University of Calgary. [Link]

-

Nmr spectroscopy of fluorine 19. (2017). Slideshare. [Link]

-

Table (3-3): 1H NMR and 13C NMR spectral for 3. (n.d.). Studylib. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. [Link]

-

Fragmentation (mass spectrometry). (2024). Wikipedia. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. [Link]

-

14.12: Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts. [Link]

-

High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. (n.d.). National Center for Biotechnology Information. [Link]

-

a guide to 13c nmr chemical shift values. (n.d.). Compound Interest. [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. [Link]

-

Coupling constants for 1H and 13C NMR. (n.d.). University of California, Irvine. [Link]

-

13-C NMR Chemical Shift Table.pdf. (n.d.). University of California, Los Angeles. [Link]

Sources

- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 2. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. longdom.org [longdom.org]

- 5. microbenotes.com [microbenotes.com]

- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. ijirset.com [ijirset.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Azetidine(503-29-7) 1H NMR [m.chemicalbook.com]

- 14. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 15. carlroth.com [carlroth.com]

- 16. scs.illinois.edu [scs.illinois.edu]

- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 18. compoundchem.com [compoundchem.com]

- 19. mdpi.com [mdpi.com]

- 20. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 21. 19Flourine NMR [chem.ch.huji.ac.il]

- 22. rsc.org [rsc.org]

- 23. alfa-chemistry.com [alfa-chemistry.com]

- 24. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 25. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Technical Guide to 3-(Difluoromethoxy)azetidine: Sourcing, Handling, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for novel chemical matter with optimized pharmacokinetic and pharmacodynamic profiles is relentless. Among the scaffolds that have gained prominence, small, strained heterocycles, particularly azetidines, offer a unique proposition. Their inherent three-dimensionality and sp³-rich character provide an escape from the "flatland" of aromatic ring systems, often leading to improved solubility, metabolic stability, and novel intellectual property space.[1][2]

When the azetidine ring is functionalized with a difluoromethoxy (-OCHF₂) group, its value is significantly amplified. The difluoromethyl moiety is a well-regarded bioisostere for hydroxyl or thiol groups and can modulate lipophilicity and metabolic stability.[3] Specifically, the OCHF₂ group often enhances membrane permeability and can improve oral bioavailability by lowering the pKa of adjacent functionalities and increasing metabolic stability.[4] This guide provides an in-depth technical overview of 3-(Difluoromethoxy)azetidine, focusing on its commercial availability, critical physicochemical properties, and best practices for its integration into research and development workflows.

Physicochemical and Structural Profile

This compound is most commonly available commercially as either the free base or, more frequently, as a hydrochloride salt to improve handling and stability. Understanding the properties of the specific form you are sourcing is critical for experimental design.

The free base is a liquid at room temperature, whereas the hydrochloride salt is typically a powder or crystalline solid, which is often easier to handle and weigh accurately for reactions or biological assays.[5] The choice between the free base and the salt has direct implications for solubility and reaction planning. The HCl salt will require neutralization or careful base selection in subsequent synthetic steps, while the liquid free base may require more specialized handling techniques.

Below is a summary of the key physicochemical properties for both forms. Note that experimental data such as boiling and melting points are often not publicly available for specialized research chemicals and should be confirmed by the supplier's Certificate of Analysis (CoA).

| Property | This compound (Free Base) | This compound HCl (Salt) | Source(s) |

| CAS Number | 1403993-56-5 | 1619991-11-5 | [5] |

| Molecular Formula | C₄H₇F₂NO | C₄H₈ClF₂NO | [4][5] |

| Molecular Weight | 123.10 g/mol | 159.56 g/mol | [4] |

| Physical Form | Liquid | Powder / Solid | [5] |

| Purity (Typical) | >95-98% | >95-97% | [5][6][7] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | Store at -10°C to Room Temperature | [5] |

| InChI Key | DRBMDELQCZMFKH-UHFFFAOYSA-N | KUIKFEDNGUTEFR-UHFFFAOYSA-N | [4] |

Commercial Availability and Supplier Landscape

The synthesis of functionalized azetidines is non-trivial due to the inherent ring strain, and the installation of fluorinated moieties adds another layer of complexity and cost.[4] Consequently, this compound is produced by a select group of specialized chemical suppliers and is considered a high-value building block. It is typically available in laboratory quantities (milligrams to a few grams).

When sourcing this reagent, it is imperative to request a lot-specific Certificate of Analysis (CoA) to verify purity and identity. The hydrochloride salt is the most commonly listed form.

Table of Representative Suppliers:

| Supplier | Product Form | CAS Number | Notes |

| Sigma-Aldrich (Ambeed) | Free Base | 1403993-56-5 | Available in small quantities (50 mg - 1 g); listed as a liquid.[5] |

| Enamine | HCl Salt | 1619991-11-5 | A well-known supplier of building blocks for drug discovery. |

| Shanghai Macklin Biochemical | HCl Salt | 1619991-11-5 | Offers spot supply of the hydrochloride salt.[8] |

| Smolecule | HCl Salt | 1619991-11-5 | Provides general information and sales of the HCl salt.[4] |

| Chemsrc | HCl Salt | 1619991-11-5 | Lists multiple suppliers and purity levels, typically around 97%.[6] |

| AstaTech Inc. | (Related Derivatives) | N/A | A manufacturer of fine chemicals, including other functionalized azetidines.[9] |

Disclaimer: This list is not exhaustive and is intended for illustrative purposes. Availability and pricing are subject to change. Always verify with the supplier.

Recommended Protocols for Handling and Quality Control

Given the reactive nature of the azetidine ring and the lack of extensive public toxicological data, proper handling and verification are paramount.[4][10]

Protocol 1: Initial Receipt and Storage

-

Visual Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. The HCl salt should appear as a white to off-white powder. The free base should be a clear liquid.[5]

-

Log Entry: Record the supplier, lot number, date of receipt, and CoA details in your chemical inventory system.

-

Storage:

-

Free Base (Liquid): Store the vial tightly sealed under an inert atmosphere (e.g., argon or nitrogen) in a freezer at or below -20°C as recommended.[5] This minimizes degradation from atmospheric moisture and oxygen.

-

HCl Salt (Solid): Store in a cool, dry place. While some suppliers state room temperature is acceptable, refrigeration (-10°C to 4°C) is a prudent measure to ensure long-term stability.

-

-

Safety Precautions: Always handle this compound in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12] Avoid inhalation of dust (for the salt) or vapors and prevent skin and eye contact.[10][11]

Protocol 2: Preparation of Stock Solutions

-

Solvent Selection: For biological screening, Dimethyl Sulfoxide (DMSO) is a common choice. For organic synthesis, solvents like Dichloromethane (DCM), Methanol (MeOH), or Acetonitrile (ACN) may be appropriate, depending on the reaction conditions.

-

Weighing (HCl Salt): Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. Quickly weigh the desired amount of the solid into a tared vial.

-

Volume Measurement (Free Base): If working with the liquid free base, use a calibrated microliter syringe for accurate measurement. Density information may be required for precise molarity calculations and should be requested from the supplier.

-

Dissolution: Add the chosen solvent to the vial containing the compound. Use a vortex mixer or sonication to ensure complete dissolution, especially for higher concentrations.

-

Storage of Solution: Store stock solutions in tightly sealed vials at -20°C or -80°C to maintain stability. Multiple freeze-thaw cycles should be avoided.

Workflow for Incoming Quality Control (QC)

It is best practice to independently verify the identity and purity of critical reagents. The following workflow outlines a standard QC process for a research laboratory.

Caption: A typical quality control workflow for verifying an incoming chemical building block.

Application Context in Drug Discovery

This compound is not an end-product therapeutic but rather a crucial building block. Its utility lies in its ability to be incorporated into larger, more complex molecules to impart desirable properties.

-

Vectorial Exit Point: The secondary amine of the azetidine ring provides a convenient point for chemical modification, allowing chemists to "grow" a molecule in a specific direction from the strained ring.

-

Bioisosterism and Property Modulation: As previously mentioned, the difluoromethoxy group is a powerful modulator of physicochemical properties. Its introduction can enhance metabolic stability, tune cell permeability, and alter receptor binding interactions compared to non-fluorinated analogues.

-

Scaffold Hopping: In drug design, chemists often replace existing rings (like piperidine or pyrrolidine) with an azetidine to explore new chemical space, improve properties, or circumvent existing patents. The 3-substitution pattern is a common motif in such designs.[2]

While specific examples of marketed drugs containing this exact fragment are not readily found, numerous patents and publications describe the use of closely related 3-substituted azetidines in the development of agents targeting central nervous system disorders, inflammatory diseases, and oncology.[1][3] The rationale is consistent: leveraging the unique conformational and electronic properties of the fluorinated azetidine scaffold to achieve superior drug-like characteristics.[1]

Conclusion

This compound represents a modern, high-impact building block for medicinal chemists. While its commercial acquisition requires sourcing from specialized suppliers and comes at a premium, its potential to confer advantageous properties on a lead molecule makes it a valuable tool. The hydrochloride salt is the most common and often most practical form for laboratory use. Adherence to strict handling, storage, and quality control protocols is essential to ensure the integrity of experimental results and the safety of laboratory personnel. By understanding the sourcing landscape and the scientific rationale for its use, researchers can effectively deploy this privileged scaffold in the pursuit of next-generation therapeutics.

References

-

ChemBK. This compound HCl. [Link]

- MSDS of 3-(difluoromethyl)azetidine hydrochloride. Generic MSDS provider.

- Google Patents.

-

Chemsrc. CAS#:1619991-11-5 | this compound hydrochloride. [Link]

- 3-(2,2-difluoroethoxy)azetidine hydrochloride. Generic chemical supplier page.

-

Neta Scientific. Astatech 3-(3,4-DIFLUOROPHENOXY)AZETIDINE; 0.25G; Purity 95%. [Link]

-

LabSolutions. This compound hydrochloride. [Link]

-

MySkinRecipes. 3-(Difluoromethyl)azetidine hydrochloride. [Link]

- Volza. Chemicals Imports in India.

- Google Patents. WO2019245974A1 - Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl).

- Volza.

- Volza. Hydrochloride & HSN Code 98020000 Imports in India.

- Google Patents.

-

Fisher Scientific. SAFETY DATA SHEET - 3-Fluoroazetidine hydrochloride. [Link]

-

PubChemLite. 3-(difluoromethyl)azetidine hydrochloride (C4H7F2N). [Link]

- Apollo Scientific. 3-(Difluoromethyl)

-

ACS Publications. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry. [Link]

-

PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

- Google Patents.

-

PMC - NIH. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. [Link]

-

ResearchGate. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

-

ResearchGate. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

-

Justia Patents. New Process for the Synthesis of 5-Fluoro-3-(Difuoromethyl)-5-Fluoro-1-Methyl-1H-Pyrazole-4-Carboxylic Acid Derivatives and the Free Acid Thereof. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-(Difluoromethyl)azetidine hydrochloride [myskinrecipes.com]

- 4. Buy this compound hydrochloride | 1619991-11-5 [smolecule.com]

- 5. This compound | 1403993-56-5 [sigmaaldrich.com]

- 6. CAS#:1619991-11-5 | this compound hydrochloride | Chemsrc [chemsrc.com]

- 7. labsolu.ca [labsolu.ca]

- 8. chembk.com [chembk.com]

- 9. netascientific.com [netascientific.com]

- 10. capotchem.cn [capotchem.cn]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.ie [fishersci.ie]

A Technical Guide to 3-(Difluoromethoxy)azetidine: A Modern Bioisostere for Advancing Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the strategic modulation of physicochemical and pharmacokinetic properties is paramount to successful drug development. The pursuit of novel molecular scaffolds that offer superior characteristics has led to the emergence of unique bioisosteres. This guide provides an in-depth technical analysis of 3-(Difluoromethoxy)azetidine, a compelling bioisostere that synergistically combines the benefits of a strained, sp³-rich azetidine ring with the distinct electronic properties of the difluoromethoxy group. We will explore its impact on key drug-like properties, its strategic applications in bioisosteric replacement, and provide validated experimental protocols for its synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced building blocks to overcome common optimization challenges.

The Rationale: Why this compound?

The design of effective therapeutics is a multidimensional optimization problem. Lead compounds must not only exhibit high target potency but also possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. Two powerful strategies in this endeavor are the incorporation of fluorine and the utilization of three-dimensional, sp³-rich scaffolds.[1][2] The this compound moiety is a sophisticated fusion of these two principles.

-

The Azetidine Scaffold: This four-membered nitrogen heterocycle has become a privileged structure in drug design.[2][3] Its strained nature provides conformational rigidity and unique exit vectors for substituents, while its sp³-rich character often leads to improved aqueous solubility and metabolic stability compared to more conventional planar or larger saturated analogues like piperidine.[2]

-

The Difluoromethoxy Group (-OCF₂H): The strategic use of fluorine is a cornerstone of modern drug design.[1][4] The -OCF₂H group serves as a metabolically robust bioisostere for the common methoxy group, effectively blocking O-demethylation, a frequent metabolic liability.[5][6] It also modulates lipophilicity and basicity and can participate in weak hydrogen bonding, an interaction not possible with methoxy or trifluoromethoxy groups.[1]

The combination of these two fragments creates a bioisostere that can simultaneously address multiple challenges in lead optimization, from improving metabolic half-life to enhancing solubility and exploring novel chemical space.

Physicochemical Impact: A Quantitative Analysis

The true value of a bioisostere lies in its predictable influence on a molecule's properties. The this compound group offers a nuanced modulation of basicity (pKa) and lipophilicity (logP), two critical parameters governing a drug's behavior.[7][8]

Basicity (pKa) Modulation

The primary amine of the azetidine ring is a key site for interaction and influences the molecule's overall charge state at physiological pH. The introduction of the electron-withdrawing difluoromethoxy group at the 3-position has a profound and predictable impact.

Causality: The two highly electronegative fluorine atoms induce a strong dipole moment, withdrawing electron density through the ether linkage and the azetidine ring. This negative inductive effect decreases the electron density on the nitrogen atom, making its lone pair less available to accept a proton. The direct consequence is a reduction in the basicity (a lower pKa) of the azetidine nitrogen compared to its unsubstituted or alkyl-substituted counterparts.[5][9] This fine-tuning is critical for optimizing target binding, reducing off-target effects (e.g., hERG), and controlling solubility.

Lipophilicity (logP) and Solubility

While fluorination often increases lipophilicity, the interplay between the polar azetidine ring and the difluoromethoxy group provides a more complex and advantageous outcome.[10] The azetidine scaffold itself is known to improve aqueous solubility and reduce lipophilicity when used as a bioisostere for larger carbocycles or heterocycles.[2] The -OCF₂H group has a lipophilicity contribution (Hansch π value) intermediate between -OCH₃ and -OCF₃, offering a tool for precise adjustment.[1][6] The combination often results in a net decrease in lipophilicity compared to more traditional, larger heterocyclic bioisosteres, which is highly desirable for improving the overall ADME profile.

| Fragment/Moiety | Approximate pKa (Parent Amine) | Typical Lipophilicity Contribution (Hansch π) | Key Attributes |

| Azetidine | ~11.3[11] | Low | Increases sp³ fraction, improves solubility.[2] |

| 3-Methoxyazetidine | ~9.0 - 9.5 (Est.) | Low to Moderate | Introduces polarity, potential metabolic liability (O-demethylation). |

| This compound | ~7.5 - 8.5 (Est.) | Moderate | Reduced basicity, metabolically robust, H-bond donor capability. [1][5] |

| Morpholine | ~8.4 | Low | Common polar fragment, can be metabolically susceptible. |

| N-Methylpiperazine | ~9.8 (N1-H), ~5.1 (N4-Me) | Low | Often associated with high clearance or safety issues. |

| Table 1: Comparative analysis of physicochemical properties of this compound and common bioisosteres. |

Strategic Application as a Bioisostere

The this compound moiety is a versatile tool for bioisosteric replacement, enabling chemists to navigate away from problematic groups while retaining or enhancing biological activity. Its primary utility lies in replacing larger, more lipophilic, or metabolically unstable heterocyclic systems.

Caption: Bioisosteric relationships of this compound.

Case Example: Replacing 3-Methoxypiperidine A lead compound containing a 3-methoxypiperidine moiety may suffer from rapid metabolic clearance due to oxidative O-demethylation.[5] Replacing this group with this compound is a logical strategic choice. The difluoromethoxy group is highly resistant to this metabolic pathway due to the strength of the C-F bonds.[1][5] Furthermore, the switch from a six-membered to a four-membered ring can reduce lipophilicity and increase the fraction of sp³ carbons, often leading to a more favorable overall ADME profile.

Synthetic Accessibility and Experimental Protocols

A bioisostere is only as useful as it is accessible. While the synthesis of strained rings can be challenging, reliable routes to this compound have been developed, typically starting from commercially available N-protected 3-hydroxyazetidine.

Generalized Synthetic Workflow

The most common approach involves the difluoromethylation of a protected 3-hydroxyazetidine precursor, followed by deprotection to yield the desired building block.

Caption: Generalized synthetic workflow for this compound.

Protocol: Synthesis of N-Boc-3-(difluoromethoxy)azetidine

This protocol describes a representative procedure for the key difluoromethylation step.

Disclaimer: This protocol is for informational purposes and should only be performed by qualified chemists in a suitable laboratory setting with appropriate safety precautions.

Materials:

-

N-Boc-3-hydroxyazetidine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Chlorodifluoromethane (Freon 22) or 2,2-Difluoro-2-(trimethylsilyl)acetate as a precursor

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add N-Boc-3-hydroxyazetidine (1.0 eq).

-

Solvation: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Causality: The strong base is required to deprotonate the hydroxyl group to form the more nucleophilic alkoxide, which is necessary to attack the electrophilic difluorocarbene precursor.

-

Reaction: Allow the mixture to stir at 0 °C for 30 minutes. Subsequently, bubble chlorodifluoromethane gas through the solution for 1-2 hours or add the alternative difluoromethylating agent. Monitor the reaction by TLC or LC-MS.

-

Quenching: Once the reaction is complete, quench it carefully by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extraction: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield N-Boc-3-(difluoromethoxy)azetidine.

Validating Performance: The In Vitro Metabolic Stability Assay

A central claim for using the this compound bioisostere is its enhanced metabolic stability. This must be validated experimentally. The following protocol outlines a standard in vitro assay using human liver microsomes (HLM) to assess Phase I metabolic stability.

Protocol: HLM Metabolic Stability Assay

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound.

Materials:

-

Test compound stock solution (10 mM in DMSO)

-

Pooled Human Liver Microsomes (HLM), e.g., from Corning or BioIVT

-

NADPH regenerating system (e.g., GIBCO™ NADPH Regeneration System, Solution A & B)

-

0.1 M Phosphate Buffer, pH 7.4

-

Acetonitrile with an internal standard (e.g., 100 nM Tolbutamide) for quenching

-

Control compounds (e.g., Verapamil - high clearance; Propranolol - intermediate clearance)

Procedure:

-

Preparation: Prepare a 1 mg/mL HLM suspension in 0.1 M phosphate buffer. Prepare the working NADPH solution according to the manufacturer's instructions.

-

Incubation Plate Setup: In a 96-well plate, add phosphate buffer. Add the test compound to achieve a final concentration of 1 µM. Causality: This concentration is low enough to be pharmacologically relevant and ensures enzyme kinetics are typically in the linear range.

-

Pre-incubation: Pre-warm the plate at 37 °C for 10 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH solution. This starts the "time zero" (T₀) point.

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new 96-well plate containing ice-cold acetonitrile with the internal standard. Causality: The cold acetonitrile immediately stops the enzymatic reaction by precipitating the microsomal proteins and ensures sample integrity for analysis.

-

Sample Processing: Centrifuge the quenched plate at 4,000 rpm for 20 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining percentage of the parent compound at each time point relative to the T₀ sample.

-

Data Interpretation: Plot the natural log of the percent remaining parent compound versus time. The slope of the line (k) is used to calculate the half-life (t₁/₂ = 0.693 / k) and intrinsic clearance.

| Compound Type | Expected Half-life (t₁/₂) in HLM |

| Containing 3-Methoxy-piperidine | 5 - 20 min (Moderate to High Clearance) |

| Containing This compound | > 60 min (Low Clearance) |

| Table 2: Representative expected outcomes from an HLM stability assay, demonstrating the impact of the bioisosteric replacement. |

Conclusion and Outlook

The this compound moiety is a powerful and sophisticated bioisostere for modern drug discovery. It provides a pre-packaged solution to several common lead optimization challenges, offering a means to concurrently improve metabolic stability, modulate pKa, and enhance solubility while navigating novel chemical space. Its rational design, based on the synergistic combination of a strained ring and a strategic fluorine substituent, allows medicinal chemists to make predictable and impactful modifications to their compounds. As synthetic routes become more accessible, the adoption of this and other advanced, three-dimensional building blocks will continue to be a key enabler in the development of the next generation of therapeutics.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). MDPI. [Link]

-

Examples of azetidine‐based bioisosters. (2024). ResearchGate. [Link]

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). ACS Publications. [Link]

-

2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. (2018). National Institutes of Health. [Link]

-

Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding. (2007). ResearchGate. [Link]

-

Bioisosteres v2 - Recent Trends and Tactics. (2020). Baran Lab, Scripps Research. [Link]

-

Examples of an azetidine‐based bioisoster for a piperidine ring. (2021). ResearchGate. [Link]

-

pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... (2021). ResearchGate. [Link]

-

(A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. (2021). ResearchGate. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024). National Institutes of Health. [Link]

-

Comparison of the changes in Log P of selected alkyl and fluoroalkyl... (2021). ResearchGate. [Link]

-

Azetidine. (N.D.). PubChem, National Institutes of Health. [Link]

-

Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2018). National Institutes of Health. [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2012). National Institutes of Health. [Link]

-

An analysis of the physicochemical properties of oral drugs from 2000 to 2022. (2023). Royal Society of Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

Fluorinated Azetidines in Drug Discovery: A Senior Application Scientist's Guide to Strategic Implementation

An In-Depth Technical Guide

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing this unique halogen.[1] Concurrently, the use of saturated heterocycles, particularly small, strained rings like azetidine, has gained prominence as a strategy to enhance three-dimensionality and improve pharmacokinetic profiles.[2][3] This guide provides an in-depth exploration of the intersection of these two powerful strategies: the use of fluorinated azetidines. We will delve into the profound impact of this scaffold on physicochemical properties, outline robust synthetic and analytical methodologies, and examine its application as a transformative tool in drug design.

The Physicochemical Impact of Fluorinating the Azetidine Scaffold

The introduction of fluorine to an azetidine ring is not a trivial substitution but a strategic decision that profoundly alters a molecule's electronic, conformational, and metabolic properties. Understanding these effects is paramount for rational drug design.

Modulation of Basicity (pKa)

A primary and highly predictable consequence of adding fluorine is the modulation of the azetidine nitrogen's basicity. Due to its high electronegativity, fluorine exerts a powerful electron-withdrawing inductive effect, lowering the pKa of the nearby amine.[2][4] This is a critical tool for medicinal chemists. A high pKa can lead to undesirable off-target effects, particularly hERG inhibition, and may limit bioavailability.[4] By strategically placing fluorine, the basicity can be fine-tuned to an optimal range, mitigating risks without sacrificing necessary interactions for target engagement. For instance, fluorinated groups in proximity to an amine are often used to lower the nitrogen atom's basicity to reduce off-target effects.[2]

Controlling Lipophilicity (LogP/LogD)

The effect of fluorination on lipophilicity is highly context-dependent.[5][6] While a common misconception is that fluorine always increases lipophilicity, the outcome depends on the degree of fluorination and the molecular environment. A single fluorine atom may have a minimal impact or even decrease lipophilicity in certain contexts, whereas a trifluoromethyl group generally increases it.[7] This nuanced control allows for the optimization of a drug's solubility and permeability profile, which is crucial for absorption, distribution, metabolism, and excretion (ADME) properties.[5]

| Fluorination Pattern | Typical Effect on pKa | Typical Effect on Lipophilicity (LogD) | Key Rationale & References |

| Monofluorination (e.g., 3-fluoroazetidine) | Significant Decrease | Variable; can increase or decrease | Strong inductive effect lowers electron density on nitrogen.[6] Lipophilicity change depends on the interplay between increased polarity of the C-F bond and shielding of the molecular surface.[7] |

| Difluorination (e.g., 3,3-difluoroazetidine) | Profound Decrease | Generally Increases | The cumulative inductive effect is stronger. Gem-difluoro groups act as lipophilic hydrogen bond acceptors and can serve as bioisosteres for carbonyls.[6] |

| Trifluoromethyl Group (e.g., 2-CF₃-azetidine) | Profound Decrease | Significant Increase | The CF₃ group is a powerful electron-withdrawing group and is highly lipophilic.[2][8] |

Imposing Conformational Rigidity

The azetidine ring exists in a puckered conformation. The introduction of fluorine can influence this pucker through steric and electronic effects, such as hyperconjugation (σCH → σ*CF) and electrostatic interactions.[9] This can be exploited to lock the molecule into a specific, bioactive conformation, thereby increasing potency and selectivity for its intended target.[5][9] This pre-organization of the ligand for its binding pocket can lead to a significant improvement in binding affinity.

Enhancing Metabolic Stability

One of the most powerful applications of fluorination is to block metabolic "soft spots." The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to cleavage by metabolic enzymes like cytochrome P450s.[1][10] Replacing a metabolically labile C-H bond on the azetidine ring with a C-F bond can dramatically increase the drug's half-life and oral bioavailability.[1][5]

Synthetic and Analytical Methodologies

The successful implementation of fluorinated azetidines in a drug discovery program hinges on the availability of reliable synthetic routes and robust analytical techniques for characterization.

Key Synthetic Workflows

The synthesis of fluorinated azetidines can be approached from several angles, depending on the desired substitution pattern. Below are two field-proven, representative workflows.

A common and reliable method for introducing fluorine at the 3-position is via the nucleophilic fluorination of a 3-hydroxyazetidine precursor. Deoxyfluorination reagents are well-suited for this transformation.

Caption: Synthesis of 3-fluoroazetidine via deoxyfluorination.

Experimental Protocol: Synthesis of 1-(tert-butoxycarbonyl)-3-fluoroazetidine

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(tert-butoxycarbonyl)-3-hydroxyazetidine (1.0 eq.) and anhydrous dichloromethane (DCM, ~0.1 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq.) dropwise to the stirred solution. Caution: DAST is toxic and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment.

-

Reaction: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for 16-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(tert-butoxycarbonyl)-3-fluoroazetidine.

-